molecular formula C21H23N3O4 B11165433 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11165433
M. Wt: 381.4 g/mol
InChI Key: XKDDKVBACNUPIN-UHFFFAOYSA-N
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Description

  • This compound, also known as 1-[(Furan-2-yl)carbonyl]piperidin-4-one , falls within the class of heterocyclic organic molecules.
  • Its molecular formula is C₁₀H₁₁NO₃ , and it has a molecular weight of 193.20 g/mol .
  • The structure consists of a piperidin-4-one ring with a furan-2-ylcarbonyl substituent at position 1 and a 3-methylphenyl group at position 2.
  • Researchers have explored its properties due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of furan-2-carboxylic acid with piperidin-4-one under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dichloromethane) with a base (such as sodium hydroxide) as a catalyst.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize it for further investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modified derivatives of the compound are common outcomes.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology and Medicine: Investigations explore its potential as a pharmacophore or scaffold for drug design.

      Industry: Although not widely used, it may find applications in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The furan-2-ylcarbonyl moiety sets it apart from other piperidin-4-one derivatives.

    Remember that this compound’s applications and properties continue to be explored, making it an exciting area of research!

    Properties

    Molecular Formula

    C21H23N3O4

    Molecular Weight

    381.4 g/mol

    IUPAC Name

    4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one

    InChI

    InChI=1S/C21H23N3O4/c1-15-4-2-5-17(12-15)24-14-16(13-19(24)25)20(26)22-7-9-23(10-8-22)21(27)18-6-3-11-28-18/h2-6,11-12,16H,7-10,13-14H2,1H3

    InChI Key

    XKDDKVBACNUPIN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

    Origin of Product

    United States

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